Welcome to the BenchChem Online Store!
molecular formula C8H13BrO3 B8679855 Ethyl 3-bromo-4-methyl-2-oxopentanoate

Ethyl 3-bromo-4-methyl-2-oxopentanoate

Cat. No. B8679855
M. Wt: 237.09 g/mol
InChI Key: UPTMBJHDGLKBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658635B2

Procedure details

To a solution of 4-methyl-2-oxopentanoic acid (5 g) in acetic acid (40 ml) was added pyridine hydrobromide perbromide (12.3 g) and the mixture stirred at 20° C. for 18 hr, then the solvent was removed in vacuo. The residue was dissolved in DCM (100 ml) and washed with water (100 ml), separated by hydrophobic frit and evaporated. The residue was taken up in ethanol (100 ml) and treated with concentrated sulphuric acid (1 ml) and heated at reflux for 18 h, then concentrated in vacuo to approx 30 ml. The mixture was diluted with water (250 ml) and extracted with diethyl ether (100 ml), dried over sodium sulphate and evaporated to give the title compound as a pale yellow oil (5.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridine hydrobromide perbromide
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:9])[CH2:3][C:4](=[O:8])[C:5]([OH:7])=[O:6].[CH:10]1[CH:15]=C[NH+]=CC=1.[Br:16][Br-]Br>C(O)(=O)C>[Br:16][CH:3]([CH:2]([CH3:9])[CH3:1])[C:4](=[O:8])[C:5]([O:7][CH2:15][CH3:10])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC(C(=O)O)=O)C
Name
pyridine hydrobromide perbromide
Quantity
12.3 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 20° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 ml)
WASH
Type
WASH
Details
washed with water (100 ml)
CUSTOM
Type
CUSTOM
Details
separated by hydrophobic frit
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
treated with concentrated sulphuric acid (1 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to approx 30 ml
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (250 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC(C(C(=O)OCC)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.